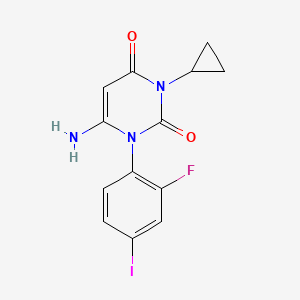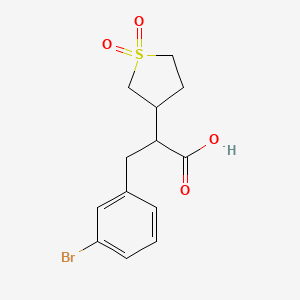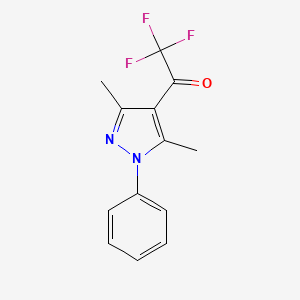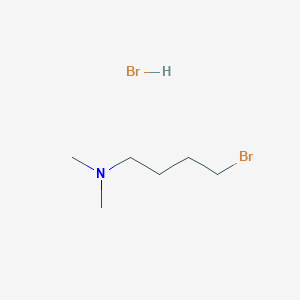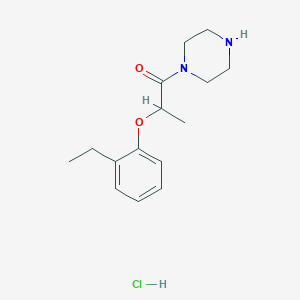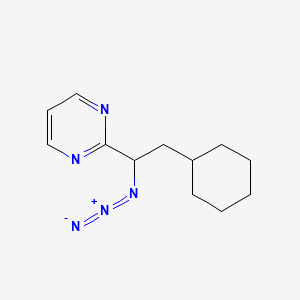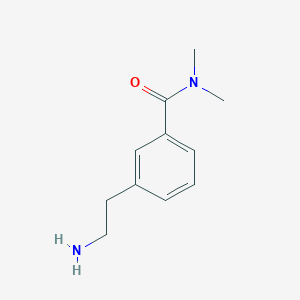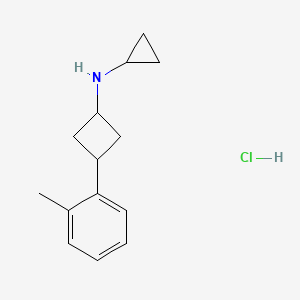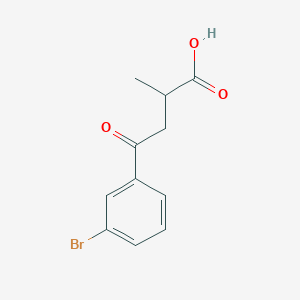
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid
Übersicht
Beschreibung
The compound is a derivative of phenylpropionic acid, which is a type of aromatic compound . It contains a bromophenyl group, a methyl group, and a carboxylic acid group. The presence of these functional groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) attached to a propionic acid group with a bromine atom on the third carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the carboxylic acid group. For instance, it might participate in nucleophilic substitution reactions or decarboxylation reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely have a relatively high melting point due to the presence of the aromatic ring .Wissenschaftliche Forschungsanwendungen
- Application Summary : A pyrazoline derivative that includes a 3-bromophenyl group has been synthesized and studied for its biological activities on rainbow trout alevins . This research is the first to investigate the neurotoxic potentials of this compound on the AchE activity and MDA level in the brain of alevins .
- Methods : The study involved the synthesis of the pyrazoline derivative and subsequent testing on rainbow trout alevins . The effects on AchE activity and MDA levels in the brain were observed and recorded .
- Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins .
- Application Summary : Borinic acids, which can include a bromophenyl group, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
- Methods : The synthesis of borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : The synthesis methods have been successful and have resulted in borinic acids with a variety of properties and reactivities .
Biological Activities of Pyrazoline Derivatives
Synthesis of Borinic Acid Derivatives
- Application Summary : 3-Bromophenylboronic acid, a compound similar to “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid”, has been used as a reactant in oxidative cross coupling .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but in general, oxidative cross coupling can be used to form new carbon-carbon bonds .
- Application Summary : 3-(4-Bromophenyl)propionic acid, a compound similar to “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid”, has been used in various industrial testing applications .
- Methods : The specific methods of application or experimental procedures would depend on the specific industrial application .
- Results : The outcomes of these applications would also depend on the specific industrial application .
Oxidative Cross Coupling
Industrial Testing Applications
- Application Summary : Pyrazolines and their derivatives, which can include a 3-bromophenyl group, have been studied for their antioxidant and antitumor activities .
- Methods : The study involved the synthesis of the pyrazoline derivative and subsequent testing on model organisms .
- Results : The study found that the compound had significant antioxidant and antitumor activities .
- Application Summary : 3-Bromophenylboronic acid, a compound similar to “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid”, has been used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but in general, the Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds .
Antioxidant and Antitumor Activities
Synthesis of Anthranilamide-Protected Arylboronic Acids
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMLMHSWGFMFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



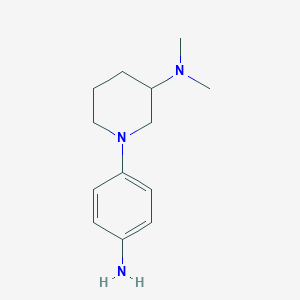
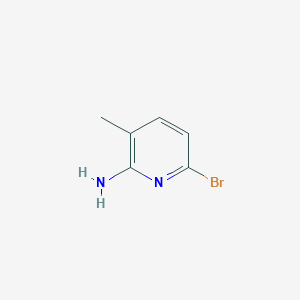
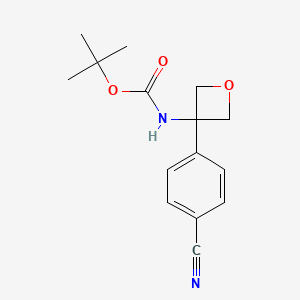
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)
![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)
